(4-Iodophenyl)acetyl choride
Overview
Description
(4-Iodophenyl)acetyl chloride is an organic compound with the molecular formula C8H6ClIO. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an iodine atom at the para position and an acetyl chloride group. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Iodophenyl)acetyl chloride can be synthesized from 4-iodophenylacetic acid. One common method involves the reaction of 4-iodophenylacetic acid with thionyl chloride. The reaction is typically carried out under an inert atmosphere, such as argon, and involves heating the mixture to around 80°C for approximately 2 hours .
Industrial Production Methods: In an industrial setting, the production of (4-iodophenyl)acetyl chloride may involve similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: (4-Iodophenyl)acetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Thionyl Chloride: Used in the preparation of (4-iodophenyl)acetyl chloride from 4-iodophenylacetic acid.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Major Products:
Substituted Phenylacetyl Derivatives: Formed through nucleophilic substitution reactions.
Biaryl Compounds: Produced via Suzuki-Miyaura coupling reactions.
Scientific Research Applications
(4-Iodophenyl)acetyl chloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-iodophenyl)acetyl chloride involves its reactivity as an acylating agent. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
Phenylacetyl Chloride: Lacks the iodine substitution on the phenyl ring.
(4-Bromophenyl)acetyl Chloride: Similar structure but with a bromine atom instead of iodine.
(4-Chlorophenyl)acetyl Chloride: Contains a chlorine atom at the para position instead of iodine.
Uniqueness: (4-Iodophenyl)acetyl chloride is unique due to the presence of the iodine atom, which can influence its reactivity and the types of reactions it undergoes. The iodine substitution can also affect the physical properties and biological activity of the resulting compounds .
Properties
IUPAC Name |
2-(4-iodophenyl)acetyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPZAAJFLNAMAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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